Methyltetrazine-PEG4-Amine

Description

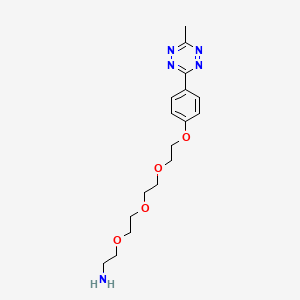

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEAATMYJGXMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of Methyltetrazine-PEG4-Amine reaction?

An In-depth Technical Guide to the Reaction Mechanism of Methyltetrazine-PEG4-Amine Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive examination of the reaction mechanism involving this compound, a heterobifunctional linker pivotal in modern bioconjugation. The document details the two-part reaction process, presents relevant quantitative data, and offers detailed experimental protocols and visualizations to facilitate its application in research and development.

Core Principles: A Two-Step Conjugation Strategy

This compound is not defined by a single reaction but by a powerful two-step sequential process. This linker contains three key components:

-

Methyltetrazine Moiety : A highly reactive diene that participates in the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. The methyl group enhances the stability of the tetrazine ring in aqueous environments compared to unsubstituted tetrazines[1].

-

PEG4 Spacer : A hydrophilic 4-unit polyethylene glycol linker that improves water solubility, reduces steric hindrance, and minimizes non-specific binding of the conjugate[2].

-

Primary Amine (-NH₂) : A versatile functional handle used to covalently attach the linker to a molecule of interest, typically through the formation of a stable amide bond.

The overall mechanism is therefore a combination of a standard bioconjugation step followed by a highly specific bioorthogonal "click" reaction.

Part 1: Amide Bond Formation via the Amine Handle

The primary amine on the linker serves as a nucleophile for conjugation to a target molecule. This is typically achieved by reacting with a molecule containing an electrophilic functional group, most commonly a carboxylic acid. For the reaction to proceed efficiently, the carboxylic acid must be "activated" to create a better leaving group. The most common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS)[3][4][5].

The process is as follows:

-

Activation : EDC reacts with a carboxyl group on the target molecule to form a highly reactive but unstable O-acylisourea intermediate[5].

-

Stabilization : This intermediate can react with NHS to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate[5].

-

Conjugation : The primary amine of this compound attacks the NHS ester, displacing the NHS group to form a stable and irreversible amide bond[3].

Alternatively, the amine can react directly with a molecule that has been pre-functionalized with an NHS ester[2][6][7]. It is critical to use buffers free of extraneous primary amines (like Tris or glycine) as they will compete for reaction with the activated carboxyl group[3].

Part 2: Bioorthogonal Tetrazine Ligation

Once the methyltetrazine moiety is attached to the molecule of interest, its unique reactivity can be harnessed. The core reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition[8][9]. This reaction is a cornerstone of "click chemistry" due to its exceptional speed and selectivity[10].

The mechanism involves:

-

[4+2] Cycloaddition : The electron-deficient 1,2,4,5-tetrazine ring (the diene) reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO)[9][11]. According to frontier molecular orbital (FMO) theory, the reaction's rapid kinetics are due to the small energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the strained alkene[9].

-

Nitrogen Extrusion : This cycloaddition forms an unstable bicyclic intermediate[12].

-

Product Formation : The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) as the sole byproduct and forming a stable dihydropyridazine linkage[9][13].

This reaction is exceptionally fast, catalyst-free, and bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native cellular processes[1][14][15].

Data Presentation: Reaction Parameters

The successful implementation of this two-step strategy relies on understanding the optimal conditions for each reaction.

Table 1: Amide Bond Formation Parameters

| Parameter | Value | Notes | Source(s) |

| Reaction pH | 7.0 - 9.0 | Optimal range for the reaction of NHS esters with primary amines. Slightly basic conditions deprotonate the amine, increasing its nucleophilicity. | [2][6][7] |

| Activation pH | 4.5 - 7.2 | Optimal range for the activation of carboxyl groups using EDC. | [16] |

| Temperature | Room Temp (20-25°C) | The reaction proceeds efficiently at room temperature. | [5][16] |

| Incubation Time | 1 - 2 hours | Typical duration for the conjugation step at room temperature. Can be extended overnight at 4°C. | [17] |

| Buffers | PBS, MES | Use amine-free buffers. Phosphate-buffered saline (PBS) or MES are common choices. Avoid Tris. | [3][18] |

| Quenching Agents | Tris, Hydroxylamine | Used to consume any unreacted NHS esters and terminate the reaction. | [5][19] |

Table 2: Tetrazine-TCO Ligation Parameters

| Parameter | Value | Notes | Source(s) |

| Second-Order Rate Constant (k₂) | 1,000 - 30,000 M⁻¹s⁻¹ | For methyl-substituted tetrazines with TCO in aqueous buffer. Among the fastest bioorthogonal reactions known. | [9][18] |

| Reaction pH | 6.0 - 9.0 | The iEDDA reaction is robust and efficient across a broad physiological pH range. | [13][18] |

| Temperature | 4°C, 25°C, or 37°C | Reaction is rapid even at low temperatures but is commonly performed at room temperature or 37°C for biological applications. | [18] |

| Incubation Time | 5 - 60 minutes | The reaction is often complete within minutes due to the extremely fast kinetics. | [19][20] |

| Catalyst Requirement | None | A key advantage for biological applications, avoiding the cytotoxicity associated with catalysts like copper. | [1][14] |

| Monitoring | Colorimetric | The reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color or its absorbance between 510-550 nm. | [13][18] |

Visualization of Mechanisms and Workflows

Diagrams are provided to visually represent the reaction pathways and experimental workflows.

Caption: General two-step bioconjugation workflow using this compound.

Caption: The iEDDA reaction between methyltetrazine and trans-cyclooctene (TCO).

Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions for their specific molecules and applications.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Protein to this compound

This protocol describes the activation of a protein's carboxyl groups (e.g., on aspartic/glutamic acid residues or the C-terminus) and subsequent conjugation to this compound.

Materials:

-

Protein with available carboxyl groups

-

This compound (or its HCl salt)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or other amine-free, carboxylate-free buffer)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns

Procedure:

-

Buffer Exchange: Prepare the protein at a concentration of 1-5 mg/mL in Activation Buffer. If the starting buffer contains amines or carboxylates, perform a buffer exchange using a desalting column.

-

Prepare Reagents: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in ultrapure water. Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water, DMSO).

-

Activate Protein Carboxyls: Add EDC and Sulfo-NHS to the protein solution to a final concentration of approximately 2 mM and 5 mM, respectively[16]. Incubate for 15 minutes at room temperature.

-

Remove Excess Activators: Immediately remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer (pH 7.2-7.5). This step also raises the pH to favor the subsequent amine reaction.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

-

Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to consume any remaining activated carboxyls. Incubate for 15 minutes.

-

Purification: Purify the resulting methyltetrazine-labeled protein from excess linker and quenching reagents using a desalting column or dialysis against PBS. The conjugate is now ready for the subsequent ligation step.

Protocol 2: Bioorthogonal Ligation with a TCO-Modified Molecule

This protocol describes the "click" reaction between the methyltetrazine-protein conjugate (from Protocol 1) and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

Purified methyltetrazine-protein conjugate

-

TCO-modified molecule (e.g., TCO-fluorophore, TCO-drug)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare Reactants: Ensure both the methyltetrazine-conjugate and the TCO-modified molecule are in the Reaction Buffer at known concentrations.

-

Ligation Reaction: Add the TCO-modified molecule to the solution of the methyltetrazine-conjugate. A slight molar excess (e.g., 1.5 to 5 equivalents) of the TCO-molecule is often used to ensure the reaction goes to completion[19].

-

Incubation: Incubate the reaction at room temperature. Due to the rapid kinetics, the reaction is often complete within 30-60 minutes[18][21]. The reaction progress can be visually monitored by the fading of the tetrazine's pink color.

-

Final Purification (Optional): If necessary, the final bioconjugate can be purified from any unreacted TCO-molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis. The final conjugate is now ready for its intended application.

References

- 1. benchchem.com [benchchem.com]

- 2. medium.com [medium.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 9. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. This compound. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 15. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. interchim.fr [interchim.fr]

- 20. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Stability of Methyltetrazine-PEG4-Amine in Aqueous Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Methyltetrazine-PEG4-Amine in aqueous buffer systems. Understanding the stability of this reagent is critical for its successful application in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and other targeted therapeutics. This document details the intrinsic stability of the methyltetrazine core, the influence of the PEG4-Amine moiety, factors affecting stability in aqueous solutions, and recommended experimental protocols for stability assessment.

Core Concepts of this compound Stability

This compound is a heterobifunctional linker composed of three key components: a methyltetrazine ring, a 4-unit polyethylene glycol (PEG) spacer, and a primary amine. The stability of the entire molecule in aqueous buffers is primarily dictated by the chemical properties of the methyltetrazine core.

The methyl group on the tetrazine ring significantly enhances its stability in aqueous solutions compared to unsubstituted or hydrogen-substituted tetrazines.[1] This increased stability is crucial for bioconjugation reactions that often require prolonged incubation times in physiological buffers.[2] The hydrophilic PEG4 spacer improves the aqueous solubility of the molecule and minimizes steric hindrance during conjugation reactions.[3] The terminal primary amine allows for covalent attachment to molecules containing activated esters, carboxylic acids, or other amine-reactive functional groups.

While methyl-substituted tetrazines are among the more stable derivatives, their stability is not absolute and can be influenced by several factors in an aqueous environment.

Factors Influencing Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is dependent on several key parameters:

-

pH: The pH of the buffer can significantly impact the stability of the tetrazine ring. While the inverse-electron-demand Diels-Alder (iEDDA) reaction is largely pH-insensitive within a physiological range (typically pH 6.0-9.0), the tetrazine moiety itself can be susceptible to degradation under extreme pH conditions.[4] Notably, basic aqueous solutions can lead to degradation of the tetrazine ring.[4]

-

Temperature: As with most chemical compounds, higher temperatures can accelerate the rate of degradation. For long-term storage and during reactions, it is crucial to consider the temperature's impact on stability.

-

Buffer Composition: The components of the buffer can potentially influence stability. While common buffers like phosphate-buffered saline (PBS) are generally well-tolerated, the presence of strong nucleophiles could theoretically lead to degradation of the electron-deficient tetrazine ring.[5]

-

Light Exposure: The tetrazine moiety can be sensitive to light.[6] Therefore, it is recommended to protect solutions containing this compound from prolonged exposure to light.

Quantitative Stability Data

Precise quantitative stability data, such as the half-life of this compound in various aqueous buffers, is not extensively documented in publicly available literature. However, studies on similar methyltetrazine derivatives provide valuable insights into their stability. For instance, some alkyl- and pyridinyl-substituted tetrazines have been shown to maintain over 85% integrity in PBS for 10 hours at 37°C.[7] In contrast, dimethyltetrazine was reported to hydrolyze by approximately 50% in PBS within 14 hours.[8]

The following table summarizes the stability of various tetrazine derivatives in different aqueous environments, which can serve as a useful reference for estimating the stability of this compound.

| Tetrazine Derivative | Buffer/Medium | Temperature | Stability | Reference |

| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS | 37°C | >92% remaining after 12h, ~63% remaining after 48h | [9] |

| Dimethyltetrazine | PBS | Not Specified | ~50% hydrolysis in 14h | [8] |

| Dipyridyl-tetrazine | PBS | Not Specified | Half-life of 9.6h | [8] |

| Various alkyl- or pyridinyl-substituted tetrazines | PBS | 37°C | >85% remaining after 10h | [7] |

Experimental Protocol for Stability Assessment

To determine the precise stability of this compound under specific experimental conditions, a stability study using High-Performance Liquid Chromatography (HPLC) is recommended. The following protocol is adapted from a method for a similar compound, Methyltetrazine-PEG4-Maleimide, and can be tailored to your specific needs.[6]

Objective: To quantify the degradation of this compound in a selected aqueous buffer over time at a specific temperature.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

HPLC system with a C18 reverse-phase column and a UV-Vis detector

-

Incubator or water bath

-

Autosampler vials

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Preparation of Test Solution: Dilute the stock solution with the aqueous buffer to a final concentration of 1 mM in an autosampler vial. Ensure thorough mixing.

-

Time-Course Incubation: Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).

-

HPLC Analysis:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), inject an aliquot of the test solution onto the HPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the absorbance at the characteristic wavelength for the tetrazine ring (typically around 520-540 nm).[6]

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound at each time point.

-

Plot the percentage of the remaining intact compound against time.

-

Calculate the half-life (t½) of the compound under the tested conditions.

-

Visualizing Workflows and Pathways

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Methyltetrazine-PEG4-Amine

For researchers, scientists, and professionals in the rapidly advancing fields of bioconjugation, drug delivery, and molecular imaging, understanding the fundamental properties of reagents is paramount to experimental success. Methyltetrazine-PEG4-Amine, a key heterobifunctional linker used in bioorthogonal chemistry, is no exception. Its solubility characteristics directly impact reaction efficiency, reproducibility, and the overall success of labeling and conjugation protocols. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common organic solvents, complete with experimental protocols and a visual workflow for solubility assessment.

Core Solubility Profile

This compound is characterized by its enhanced aqueous compatibility, a feature imparted by the hydrophilic polyethylene glycol (PEG4) spacer.[1][2][3][4] This property is crucial for bioconjugation reactions often performed in aqueous buffers.[1] However, for creating concentrated stock solutions or for reactions involving hydrophobic molecules, organic solvents are indispensable. The compound exhibits good solubility in a range of common organic solvents.[1]

While precise quantitative solubility data (e.g., mg/mL or molarity at saturation) is not consistently published across manufacturers, a qualitative summary of compatible solvents is well-documented. This information is critical for the initial stages of experimental design and for the preparation of stock solutions.

| Solvent | Solubility | Form | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Base & HCl Salt | [1][2][3][4] |

| Dimethylformamide (DMF) | Soluble | Base & HCl Salt | [1][2][3][4] |

| Dichloromethane (DCM) | Soluble | Base & HCl Salt | [2][3][4] |

| Tetrahydrofuran (THF) | Soluble | Base & HCl Salt | [1][2][3][4] |

| Chloroform | Soluble | Base | [2][4] |

| Water | Enhanced Solubility | Base & HCl Salt | [1][2][4][5] |

This table summarizes qualitative solubility data from various supplier datasheets. Researchers should consider the specific form of the reagent (e.g., free base vs. HCl salt) as it may influence solubility.

The HCl salt form of this compound is often supplied to improve stability and ease of handling.[2][4]

Experimental Protocols for Solubility Assessment and Stock Solution Preparation

Accurate preparation of stock solutions and the determination of solubility are foundational laboratory techniques. The following protocols provide a framework for handling this compound.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution, a necessary first step for most applications. Anhydrous solvents are recommended to prevent hydrolysis and ensure the stability of the reagent.

Materials:

-

This compound (as solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of the compound in a clean, dry reaction vessel.

-

Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[6][7]

-

Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. The compound typically appears as a pink or red solid, and the resulting solution should be clear.[2][4]

-

Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[2][4][8] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Approximate Solubility

This method, adapted from standard laboratory techniques, allows for a semi-quantitative assessment of solubility in a new solvent.[9]

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, DMF, etc.)

-

Series of microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettors

Procedure:

-

Stock Preparation: Prepare a high-concentration stock solution in a solvent known for high solubility, such as DMSO (as described in Protocol 1).[9]

-

Serial Dilution: Create a series of dilutions of the stock solution into the solvent of interest.[9]

-

Mixing and Observation: Vortex each dilution thoroughly to ensure complete mixing.[9]

-

Equilibration: Allow the solutions to stand at a controlled temperature for a set period (e.g., 1-2 hours) to equilibrate.

-

Visual Inspection: Carefully inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains a clear, homogenous solution provides an approximation of the solubility limit in that solvent under the tested conditions.[9]

Workflow for Solubility Assessment

The process of evaluating the solubility of a reagent like this compound can be visualized as a logical workflow, from initial qualitative screening to more rigorous quantitative analysis.

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in DMSO and other organic solvents like DMF, DCM, and THF is a critical parameter for its effective use in bioorthogonal chemistry. While its PEG4 linker confers enhanced aqueous solubility, organic solvents remain essential for preparing the concentrated stock solutions required for many labeling and conjugation reactions. By following standardized protocols for dissolution and solubility assessment, researchers can ensure consistent and reliable results, ultimately enabling the full potential of this versatile chemical tool in drug development and advanced scientific research.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

The Methyltetrazine-TCO Ligation: A Technical Guide to a Bioorthogonal Powerhouse

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction between methyltetrazine-PEG4-amine and trans-cyclooctene (TCO) represents one of the most rapid and specific bioorthogonal reactions available to scientists. Its exceptional kinetics and biocompatibility have established it as a cornerstone of modern chemical biology, enabling precise control over molecular interactions in complex biological systems. This guide provides a comprehensive overview of the reaction's core principles, quantitative data, detailed experimental protocols, and logical workflows to empower its application in research and drug development.

Core Principles of the Tetrazine-TCO Reaction

The ligation of a 1,2,4,5-tetrazine (Tz) with a strained dienophile like trans-cyclooctene (TCO) is a powerful tool for bioconjugation.[1][2] This reaction proceeds through a [4+2] cycloaddition, forming a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N2) and form a stable dihydropyridazine product.[2] This dihydropyridazine can further oxidize to a pyridazine.[3] The reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4]

The reactivity of the tetrazine is a critical factor, influenced by the electronic properties of its substituents.[1][2] Electron-withdrawing groups on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction with the electron-rich TCO dienophile.[2] However, recent studies have revealed that distortion of the tetrazine ring, induced by intramolecular repulsion, also plays a significant role in enhancing reactivity without compromising stability.[1]

Quantitative Reaction Kinetics

The rate of the tetrazine-TCO ligation is highly dependent on the specific tetrazine and TCO derivatives used, as well as the reaction conditions such as solvent and temperature. The inclusion of a PEG4 linker in this compound enhances its solubility and biocompatibility. Below is a summary of representative second-order rate constants for various tetrazine-TCO reactions.

| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Methyl-phenyl-tetrazine | TCO-PEG4 | DPBS | 37 | 990 | [1] |

| Methyl-2-pyridyl-tetrazine | TCO-PEG4 | DPBS | 37 | 5120 | [1] |

| Methyl-4-pyridyl-tetrazine | TCO-PEG4 | DPBS | 37 | 2740 | [1] |

| Phenyl-tetrazine | TCO | 1,4-Dioxane | 25 | 100 | [1] |

| 2-Pyridyl-tetrazine | TCO | 1,4-Dioxane | 25 | 620 | [1] |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | Not Specified | Not Specified | 2000 | [5] |

| DHP2-tetrazine | TCO-PEG4 | DPBS | 37 | 6450 | [1] |

| Highly reactive tetrazines | TCO | Not Specified | Not Specified | >50,000 | [6] |

Experimental Protocols

General Protocol for this compound and TCO Ligation

This protocol provides a general framework for the conjugation of a TCO-modified molecule to this compound. Optimal concentrations and reaction times should be determined empirically for each specific application.

Materials:

-

This compound

-

TCO-functionalized molecule of interest

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or other biocompatible buffer.

-

DMSO (if necessary, for dissolving reagents)

-

Analytical equipment (e.g., LC-MS, UV-Vis spectrophotometer, fluorescence plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or the reaction buffer.

-

Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent.

-

Determine the concentration of each stock solution accurately, for example, by UV-Vis spectroscopy using the tetrazine absorbance around 520-540 nm.

-

-

Ligation Reaction:

-

In a microcentrifuge tube, combine the TCO-functionalized molecule and this compound in the desired molar ratio (typically a slight excess of one reagent is used to drive the reaction to completion).

-

The final concentrations of the reactants can range from micromolar to millimolar, depending on the reaction kinetics and the specific application. For cellular labeling, low micromolar concentrations are common.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction is often complete within minutes to a few hours.

-

-

Reaction Monitoring and Characterization:

-

The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

For quantitative analysis, techniques such as LC-MS can be used to monitor the formation of the product and the consumption of reactants.

-

If one of the components is fluorescently labeled, the conjugation can be followed by fluorescence spectroscopy or gel electrophoresis.

-

Protocol for Determining Second-Order Rate Constants using Stopped-Flow Spectrophotometry

Materials:

-

This compound

-

TCO-functionalized molecule

-

Reaction Buffer (e.g., DPBS)

-

Stopped-flow spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound and the TCO-functionalized molecule in the reaction buffer at known concentrations.

-

One of the solutions should be prepared at a significantly higher concentration (e.g., 10-fold excess) to ensure pseudo-first-order kinetics.

-

-

Stopped-Flow Measurement:

-

Load the two reactant solutions into the separate syringes of the stopped-flow instrument.

-

Rapidly mix the solutions and monitor the decay of the tetrazine absorbance at its λmax (around 520-540 nm) over time.

-

-

Data Analysis:

-

Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.

-

Repeat the experiment with different concentrations of the excess reactant to ensure the linearity of k_obs versus concentration.

-

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: The IEDDA reaction mechanism between Methyltetrazine and TCO.

Caption: A typical workflow for a bioconjugation experiment.

Applications in Drug Development and Research

The Methyltetrazine-TCO ligation has found broad applications across various scientific disciplines:

-

Pretargeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically with the pre-localized antibody.[6] This approach enhances the target-to-background ratio and reduces off-target toxicity.

-

"Click-to-Release" Drug Delivery: This innovative approach utilizes the tetrazine-TCO reaction to trigger the release of a therapeutic agent at a specific location.[5] The drug is caged with a TCO moiety, and upon reaction with a targeted tetrazine, the drug is released.

-

Cellular Labeling and Tracking: The high specificity and biocompatibility of the reaction make it ideal for labeling and tracking cells in vivo without perturbing their natural behavior.

-

Assembly of Complex Biomaterials: The tetrazine-TCO ligation can be used to assemble complex biomaterials and hydrogels with precise control over their structure and function.

Conclusion

The reaction between this compound and TCO is a robust and versatile tool for chemical biologists, researchers, and drug development professionals. Its exceptional kinetics, high specificity, and biocompatibility have cemented its place as a leading bioorthogonal reaction. By understanding the core principles, quantitative data, and experimental protocols outlined in this guide, researchers can effectively harness the power of this remarkable chemical transformation to advance their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]

- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Rapid Bioconjugation: An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition Kinetics

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a cornerstone of "click chemistry," offering an unparalleled combination of reaction speed, selectivity, and biocompatibility.[1] Its ability to form covalent bonds in complex biological environments without the need for cytotoxic catalysts has propelled its application in fields ranging from biological imaging to targeted drug delivery and the development of advanced therapeutic modalities.[2][3] This technical guide provides a comprehensive overview of the fundamental principles of iEDDA chemistry, detailed experimental protocols for its key applications, and a summary of kinetic data to aid in the rational design of iEDDA-based bioconjugation strategies.

Core Principles of iEDDA Click Chemistry

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1][4] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The key to the iEDDA reaction's utility in biological systems is the use of specific reactant pairs that are abiotic and highly reactive with each other, yet inert to the vast array of functional groups present in biological milieus.

The most common dienes used in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz), which are electron-deficient aromatic heterocycles.[4] The dienophiles are typically strained, electron-rich alkenes, with trans-cyclooctene (TCO) and its derivatives being the most widely used due to their exceptional reactivity.[3]

The kinetics of the iEDDA reaction are governed by frontier molecular orbital (FMO) theory.[5] The reaction rate is primarily dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5] A smaller HOMO-LUMO gap leads to a faster reaction. The high reactivity of the tetrazine-TCO pair is attributed to the low-lying LUMO of the tetrazine and the high-lying HOMO of the strained TCO.[5]

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.[4] This irreversible release of a gaseous byproduct drives the reaction to completion.[6]

Quantitative Kinetic Data

The second-order rate constants (k₂) for iEDDA reactions are a critical parameter for their application in biological systems, as they determine the reaction time and the required concentrations of reactants. These rates can be finely tuned by modifying the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine lower its LUMO energy, increasing the reaction rate, while electron-donating groups on the dienophile raise its HOMO energy, also accelerating the reaction.[5] The strain of the dienophile also plays a crucial role, with more strained systems exhibiting faster kinetics.[5]

Below is a summary of representative second-order rate constants for various tetrazine-dienophile pairs.

| Diene (Tetrazine) | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 9:1 MeOH/water | 2000 |

| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | aqueous buffer | 1.9 |

| 3,6-diphenyl-s-tetrazine | (E)-bicyclo[6.1.0]non-4-ene (cis-fused) | MeOH | 160 times parent TCO |

| 3,6-di-(2-pyridyl)-s-tetrazine | (E)-bicyclo[6.1.0]non-4-ene (cis-fused) | MeOH | 19 times parent TCO |

| Water-soluble dipyridyl-tetrazine | axial-5-hydroxy-TCO | water | 80200 |

| Water-soluble dipyridyl-tetrazine | equatorial-5-hydroxy-TCO | water | 22600 |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | norbornene | CH₃CN | 0.29 |

| 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | norbornene | CH₃CN | 2.4 |

Note: Reaction rates can vary depending on the specific substituents on the tetrazine and dienophile, as well as the reaction conditions such as solvent and temperature.[7]

Experimental Protocols

Synthesis of a Methyltetrazine-NHS Ester

This protocol outlines the synthesis of a methyltetrazine-NHS ester, a common reagent for labeling biomolecules with tetrazines.

Materials:

-

3-methyl-6-carboxymethyl-1,2,4,5-tetrazine

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-methyl-6-carboxymethyl-1,2,4,5-tetrazine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyltetrazine-NHS ester.

-

Purify the product by column chromatography on silica gel.

Antibody Labeling with a Methyltetrazine-NHS Ester

This protocol describes the labeling of an antibody with a methyltetrazine-NHS ester.

Materials:

-

Antibody solution in a suitable buffer (e.g., PBS, pH 7.4-8.5)

-

Methyltetrazine-NHS ester dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Spin desalting column

Procedure:

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.

-

Add a calculated molar excess of the methyltetrazine-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from a 5 to 20-fold excess.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Remove the unreacted methyltetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the λmax of the tetrazine.

Monitoring iEDDA Reaction Kinetics by UV-Vis Spectroscopy

The progress of the iEDDA reaction can be conveniently monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in its absorbance in the visible region of the spectrum (around 520-540 nm).[2][8]

Materials:

-

Tetrazine derivative

-

Dienophile

-

Appropriate solvent (e.g., methanol, PBS)

-

UV-Vis spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Prepare stock solutions of the tetrazine derivative and the dienophile in the chosen solvent.

-

To determine the second-order rate constant, pseudo-first-order conditions are established by using a large excess (at least 10-fold) of the dienophile.[9]

-

In a cuvette, mix the tetrazine solution with the solution containing the excess dienophile.

-

Immediately place the cuvette in the temperature-controlled spectrophotometer and begin recording the absorbance at the λmax of the tetrazine at regular intervals.[9]

-

The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function: A(t) = A₀e^(-k_obs*t).

-

The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile].

-

To ensure accuracy, the experiment should be repeated with several different excess concentrations of the dienophile, and the resulting k_obs values plotted against the dienophile concentration. The slope of the resulting line will be the second-order rate constant k₂.[10]

Stopped-Flow Kinetics for Ultrafast Reactions

For iEDDA reactions with very high rate constants (typically > 100 M⁻¹s⁻¹), conventional UV-Vis spectroscopy is too slow to accurately measure the kinetics. In these cases, stopped-flow spectroscopy is employed.[11][12]

Principle: In a stopped-flow instrument, small volumes of the two reactant solutions are rapidly driven from separate syringes into a high-efficiency mixer.[13] The mixed solution then flows into an observation cell, and the flow is abruptly stopped. Data acquisition (e.g., absorbance or fluorescence) begins the moment the flow stops.[13] The time between mixing and the start of data acquisition is known as the "dead time" of the instrument, which is typically on the order of milliseconds.[13]

Procedure:

-

Prepare solutions of the tetrazine and dienophile in the appropriate buffer or solvent.

-

Load the reactant solutions into the two drive syringes of the stopped-flow instrument.

-

Initiate the measurement sequence. The instrument will rapidly mix the reactants and stop the flow in the observation cell.

-

The change in absorbance or fluorescence is recorded as a function of time.

-

The resulting kinetic trace is then fitted to an appropriate model (e.g., single exponential for pseudo-first-order conditions) to determine the rate constant.

Visualizations

Reaction Mechanism and Kinetics

Caption: The two-step mechanism of the iEDDA reaction.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining iEDDA kinetics via UV-Vis spectroscopy.

Pre-targeted Drug Delivery Strategy

Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Stopped-flow kinetics of tetrazine cycloadditions; experimental and computational studies toward sequential transition states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stopped Flow FAQs [photophysics.com]

- 14. Harnessing the Bioorthogonal Inverse Electron Demand Diels-Alder Cycloaddition for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Spacer in Methyltetrazine-PEG4-Amine Functionality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation and targeted therapeutics, the precise engineering of linker molecules is paramount to the efficacy and safety of novel drug candidates. Among the diverse array of chemical tools, Methyltetrazine-PEG4-Amine has emerged as a cornerstone for its utility in bioorthogonal chemistry, particularly in the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents. This technical guide provides a comprehensive examination of the core functionalities of this compound, with a specific focus on the indispensable role of the tetraethylene glycol (PEG4) spacer. This document will elucidate the impact of the PEG4 moiety on the physicochemical properties, pharmacokinetics, and overall performance of bioconjugates, supported by structured data, detailed experimental protocols, and logical visualizations.

Core Functionality of this compound

This compound is a heterobifunctional linker that possesses two key reactive groups: a methyltetrazine moiety and a primary amine. The methyltetrazine group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) dienophile.[1][2] This "click chemistry" reaction is renowned for its high biocompatibility, proceeding efficiently in complex biological milieu without the need for cytotoxic catalysts.[3] The primary amine serves as a versatile handle for conjugation to various molecules, such as carboxylic acids or activated esters on antibodies, drugs, or imaging agents.

The defining feature that significantly modulates the functionality of this linker is the hydrophilic PEG4 spacer that separates the methyltetrazine and the amine. This discrete polyethylene glycol chain is not merely a passive connector but an active contributor to the overall performance of the resulting bioconjugate.

The Multifaceted Role of the PEG4 Spacer

The incorporation of a PEG4 spacer into the methyltetrazine-amine scaffold imparts several critical advantages that address common challenges in drug development, particularly those associated with hydrophobic payloads and the stability of large biomolecules.

Enhanced Aqueous Solubility

Many potent cytotoxic drugs employed in ADCs are inherently hydrophobic. Conjugating these payloads to a biomolecule can increase the overall hydrophobicity of the construct, often leading to aggregation and precipitation in aqueous environments. The hydrophilic nature of the PEG4 spacer counteracts this by increasing the overall polarity of the molecule, thereby enhancing its solubility in aqueous buffers.[2][3] This improved solubility is crucial for formulation, administration, and in vivo bioavailability.

Reduction of Steric Hindrance

The defined length and flexibility of the PEG4 spacer provide critical spatial separation between the conjugated molecules.[3] This steric separation is vital for preserving the biological activity of both the targeting moiety (e.g., an antibody) and the functional payload. By preventing the payload from sterically clashing with the antigen-binding site of an antibody, the PEG4 spacer ensures that the targeting function of the conjugate remains uncompromised.

Diminished Aggregation

A direct consequence of enhanced solubility and reduced steric hindrance is the significant decrease in the propensity for aggregation.[3] Protein aggregation is a major concern in the development of biotherapeutics as it can lead to immunogenicity, reduced efficacy, and altered pharmacokinetic profiles. The PEG4 spacer acts as a "solubilizing shield," minimizing intermolecular interactions that lead to the formation of aggregates.[4]

Improved Pharmacokinetics and Biodistribution

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic agents.[5] The hydrophilic PEG4 spacer contributes to a larger hydrodynamic radius of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life.[6] This extended circulation time can lead to increased accumulation at the target site and an improved therapeutic index. Furthermore, PEGylation can shield the bioconjugate from proteolytic degradation and reduce its uptake by the reticuloendothelial system, further enhancing its in vivo stability and bioavailability.[5][6]

Quantitative Data on the Impact of PEGylation

Table 1: Influence of PEGylation on Aggregation of a Recombinant Protein

| Protein Formulation | Incubation Time (hours) at 37°C | Soluble Protein (%) | Soluble Aggregates (%) |

| Non-PEGylated G-CSF | 48 | <10 | Not Detected |

| 20kDa PEG-G-CSF | 144 | >95 | ~18 |

Data adapted from a study on Granulocyte-Colony Stimulating Factor (G-CSF). The results demonstrate that PEGylation prevents precipitation and leads to the formation of soluble aggregates, thereby maintaining a higher concentration of soluble protein over time.[4]

Table 2: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Nanoparticles in vivo

| Nanoparticle Formulation | Time Post-Injection (1 hour) | Blood Concentration (% Injected Dose/g) |

| Non-PEGylated Proticles | 1 | 0.06 ± 0.01 |

| PEGylated Proticles | 1 | 0.23 ± 0.01 |

This data illustrates the significant increase in blood concentration of PEGylated nanoparticles compared to their non-PEGylated counterparts shortly after injection, indicating a longer circulation time.[5][6]

Table 3: Effect of PEGylation on Cellular Uptake

| Nanoparticle Formulation | Cell Type | Cellular Uptake |

| Non-PEGylated | Macrophages | High |

| PEGylated | Macrophages | Significantly Reduced |

| Non-PEGylated | Tumor Cells | Moderate |

| PEGylated | Tumor Cells | Potentially Increased (aptamer-targeted) |

PEGylation generally reduces non-specific uptake by phagocytic cells like macrophages.[7] In some targeted delivery systems, PEGylation can paradoxically enhance uptake by tumor cells.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related compounds.

Protocol 1: General Procedure for Antibody Conjugation

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via activation of the antibody's carboxyl groups.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Antibody Preparation: Exchange the mAb into an amine-free buffer such as MES at a concentration of 2-5 mg/mL.

-

Activation of Carboxyl Groups: Add a 50-fold molar excess of NHS and a 50-fold molar excess of EDC to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Removal of Excess Activating Reagents: Immediately purify the activated antibody using a desalting column equilibrated with PBS, pH 7.4.

-

Conjugation Reaction: To the purified, activated antibody, add a 10- to 20-fold molar excess of this compound (dissolved in DMSO or DMF at a concentration that will result in <10% organic solvent in the final reaction mixture).

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound by purifying the conjugate using a desalting column or size-exclusion chromatography, exchanging into the desired storage buffer.

-

Characterization: Characterize the conjugate by measuring the protein concentration (A280) and determining the degree of labeling (DOL) using UV-Vis spectroscopy to measure the absorbance of the tetrazine moiety (typically around 520 nm).

Protocol 2: In Vitro Stability Assay of a PEGylated Bioconjugate

This protocol outlines a method to assess the stability of a Methyltetrazine-PEG4-functionalized antibody in plasma.

Materials:

-

Methyltetrazine-PEG4-Antibody conjugate

-

Human or mouse plasma

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Incubator at 37°C

-

Analytical method for detection (e.g., ELISA, HPLC-SEC)

Procedure:

-

Sample Preparation: Dilute the Methyltetrazine-PEG4-Antibody conjugate to a final concentration of 1 mg/mL in either PBS (as a control) or plasma.

-

Incubation: Incubate the samples at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw aliquots of the samples.

-

Sample Processing: For plasma samples, it may be necessary to process the aliquots to remove other plasma proteins before analysis, depending on the analytical method.

-

Analysis: Analyze the aliquots using a suitable method to quantify the amount of intact conjugate remaining. For example, an ELISA can be used to detect the antibody, or size-exclusion chromatography (SEC) can be used to monitor for fragmentation or aggregation.

-

Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the in vitro half-life of the conjugate in plasma.

Protocol 3: Quantitative Aggregation Assay using Size-Exclusion Chromatography (SEC)

This protocol describes how to quantify the amount of aggregated protein in a sample of a PEGylated versus a non-PEGylated bioconjugate.

Materials:

-

PEGylated and non-PEGylated bioconjugate samples

-

HPLC system with a UV detector

-

Size-Exclusion Chromatography (SEC) column suitable for separating monomers from aggregates of the specific biomolecule.

-

Mobile Phase: A suitable buffer for the biomolecule, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

Procedure:

-

Sample Preparation: Prepare the PEGylated and non-PEGylated bioconjugate samples at the same concentration in the mobile phase buffer.

-

HPLC-SEC Analysis:

-

Equilibrate the SEC column with the mobile phase.

-

Inject a defined volume of the non-PEGylated sample onto the column.

-

Run the separation and record the chromatogram, monitoring absorbance at 280 nm.

-

Repeat the injection and analysis for the PEGylated sample.

-

-

Data Analysis:

-

Identify the peaks corresponding to the monomeric and aggregated forms of the bioconjugate in the chromatograms. Aggregates will elute earlier than the monomer.

-

Integrate the peak areas for the monomer and all aggregate peaks for each sample.

-

Calculate the percentage of aggregation for each sample using the following formula: % Aggregation = (Total Area of Aggregate Peaks / (Total Area of Aggregate Peaks + Area of Monomer Peak)) * 100

-

-

Comparison: Compare the percentage of aggregation between the PEGylated and non-PEGylated samples.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Conclusion

The this compound linker is a powerful and versatile tool in the arsenal of the modern drug developer and chemical biologist. Its functionality is profoundly influenced by the integral PEG4 spacer, which is far more than a simple linker. The strategic inclusion of this discrete PEG moiety provides a multitude of benefits, including enhanced aqueous solubility, reduced steric hindrance, diminished aggregation, and improved pharmacokinetic properties. These advantages collectively contribute to the development of more stable, effective, and safer bioconjugates. The detailed protocols and logical workflows provided in this guide serve as a practical resource for researchers aiming to harness the full potential of this advanced chemical entity in their pursuit of novel therapeutics and diagnostics.

References

- 1. Initial Steps towards Spatiotemporal Signaling through Biomaterials Using Click-to-Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. medium.com [medium.com]

- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Comparing stability of methyl-substituted vs hydrogen-substituted tetrazines

An In-depth Technical Guide to the Comparative Stability of Methyl-Substituted vs. Hydrogen-Substituted Tetrazines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,4,5-tetrazines are pivotal reagents in bioorthogonal chemistry, particularly for their role in the inverse-electron-demand Diels-Alder (IEDDA) reaction. The stability and reactivity of these heterocyclic compounds are critically influenced by the nature of their substituents at the 3 and 6 positions. A recurring theme in tetrazine chemistry is the trade-off between kinetic reactivity and physiological stability. This guide provides a detailed comparison of methyl-substituted tetrazines versus their hydrogen-substituted (monosubstituted) counterparts, focusing on the electronic effects that govern their stability, quantitative comparisons of their performance, and the experimental protocols used for their evaluation. Generally, electron-donating alkyl groups, such as methyl, enhance the stability of the tetrazine ring while reducing its reactivity. Conversely, hydrogen-substituted tetrazines, being less electronically donating, exhibit higher reaction rates but are more prone to degradation in aqueous environments.

The Electronic Basis of Tetrazine Stability and Reactivity

The utility of tetrazines in bioorthogonal applications, such as the "click chemistry" ligation with strained dienophiles like trans-cyclooctene (TCO), is dictated by their electronic properties.[1] The IEDDA reaction is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile.[2]

-

Hydrogen-Substituted (Monosubstituted) Tetrazines: These are generally more reactive because the hydrogen atom has a minimal electronic effect, leaving the tetrazine ring relatively electron-poor. This lowers the energy of the LUMO, facilitating a faster IEDDA reaction. However, this electron deficiency also renders the ring more susceptible to nucleophilic attack and degradation, particularly in aqueous or biological media.[3][4][5]

-

Methyl-Substituted Tetrazines: The methyl group is an electron-donating group (EDG). It pushes electron density into the tetrazine ring, which raises the energy of the LUMO.[6] This increased electron density makes the tetrazine less reactive in the IEDDA cycloaddition. However, it also makes the ring more resistant to degradation by nucleophiles, thus imparting greater stability.[7][8] This makes methyl-substituted tetrazines a preferred choice for applications requiring long-term stability in vivo.[1]

This fundamental trade-off between stability and reactivity is a key consideration in designing bioorthogonal probes for specific applications.[3][9]

Quantitative Comparison of Stability and Reactivity

The stability and reactivity of tetrazines can be quantified through kinetic measurements of their bioorthogonal reactions and stability assays in physiological media. The tables below summarize comparative data from the literature.

Table 1: Comparative Reaction Kinetics with trans-Cyclooctene (TCO)

This table compares the second-order rate constants (k₂) for the IEDDA reaction between various tetrazines and TCO, a commonly used dienophile. Higher k₂ values indicate faster reactions.

| Tetrazine Derivative | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Key Characteristics | References |

| H-Tetrazine | Up to 30,000 | Fastest kinetics, but exhibits lower stability in vivo. | [4] |

| Methyl-Tetrazine | ~1,000 - 10,332 | Optimal balance of rapid reactivity and good stability. | [1][4][9] |

| Phenyl-Tetrazine | ~1,000 | Moderate stability, but can be sterically hindering. | [4] |

| tert-Butyl-Tetrazine | Slower than methyl-tetrazine | Very high stability, but with significantly slower reaction rates. | [4][7] |

Table 2: Comparative Stability in Biological Media

This table presents data on the stability of tetrazines when incubated in Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS) at 37 °C, simulating physiological conditions.

| Tetrazine Derivative | % Remaining after 12h | % Remaining after 48h | Key Stability Characteristics | Reference |

| H-Tetrazine | Not specified, but rapid loss observed | < 13% | Low stability, susceptible to degradation. | [3] |

| Methyl-Tetrazine | > 92% | ~63% | Much greater stability compared to H-Tetrazine. | [3] |

| Pyridyl-Tetrazine | Not specified, but rapid loss observed | < 13% | Low stability due to electron-withdrawing nature. | [3] |

Decomposition and Degradation Pathways

The instability of tetrazines in aqueous media is primarily attributed to two main pathways: nucleophilic attack and reduction.[3] Electron-withdrawing substituents accelerate degradation by making the tetrazine ring more electrophilic and thus more vulnerable to nucleophiles present in biological environments.[5][10] Under thermal or electron-impact conditions, decomposition typically proceeds through the elimination of nitrogen gas (N₂) and cleavage of the remaining N-N bond, ultimately breaking the tetrazine ring structure.[11][12][13][14]

Experimental Protocols

Assessing the stability and reactivity of tetrazine derivatives is crucial for their validation in bioorthogonal applications. Below are generalized protocols based on common methodologies.

Protocol 1: Determination of Second-Order Rate Constants via UV-Vis Spectroscopy

This method monitors the disappearance of the characteristic visible absorbance of the tetrazine as it reacts with a dienophile.[15]

Materials:

-

Tetrazine derivative

-

Dienophile (e.g., trans-cyclooctene)

-

Anhydrous solvent or aqueous buffer (e.g., PBS, pH 7.4)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the tetrazine and dienophile in the chosen solvent. Concentrations are typically in the micromolar to low millimolar range.

-

Reaction Setup: The reaction is conducted under pseudo-first-order conditions by using a significant excess (at least 10-fold) of the dienophile relative to the tetrazine.

-

Kinetic Measurement: a. Place the tetrazine solution in a quartz cuvette and record its initial absorbance at its λ_max (typically ~520-540 nm). b. Initiate the reaction by adding the excess dienophile solution and start monitoring the absorbance decay over time at a fixed temperature (e.g., 37 °C).

-

Data Analysis: a. The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single-exponential function. b. The second-order rate constant (k₂) is calculated using the equation: k₂ = k_obs / [Dienophile] .

Protocol 2: Stability Assessment in Biological Media via LC-MS

This method directly measures the concentration of the tetrazine compound over time in a simulated physiological environment.[3]

Materials:

-

Tetrazine derivative

-

Biological medium (e.g., DMEM with 10% FBS)

-

Incubator set to 37 °C

-

LC-MS (Liquid Chromatography-Mass Spectrometry) system

Procedure:

-

Sample Preparation: Prepare a solution of the tetrazine derivative in the biological medium at a known concentration.

-

Incubation: Incubate the sample at 37 °C.

-

Time-Point Analysis: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the sample.

-

Quenching and Extraction: Quench any ongoing reactions and extract the remaining tetrazine from the media components, often by protein precipitation with a solvent like acetonitrile.

-

LC-MS Quantification: Analyze the extracted sample using LC-MS to quantify the amount of intact tetrazine remaining. The peak area of the tetrazine is compared to a standard curve or the initial time point.

-

Data Analysis: Plot the percentage of remaining tetrazine against time to determine its stability profile and half-life.

Mandatory Visualizations

Diagram 1: Stability vs. Reactivity Trade-Off

Caption: The influence of substituents on tetrazine stability and reactivity.

Diagram 2: General Workflow for Stability Assessment

Caption: Experimental workflow for evaluating tetrazine stability.

Conclusion

The selection between methyl-substituted and hydrogen-substituted tetrazines is a critical decision in the design of bioorthogonal experiments. Methyl-substituted tetrazines offer superior stability, making them robust tools for long-term in vivo studies or applications where the probe must endure harsh conditions.[1][7] In contrast, hydrogen-substituted tetrazines provide significantly faster reaction kinetics, which is advantageous for rapid labeling or when dealing with low concentrations of reactants, though this comes at the cost of reduced stability.[4] A thorough understanding of this stability-reactivity balance, supported by quantitative data and standardized protocols, is essential for researchers to harness the full potential of tetrazine bioorthogonal chemistry in drug development and chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Methyl-6-phenyl-1,2,4,5-tetrazine|CAS 38634-12-7 [benchchem.com]

- 3. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. "Decomposition pathways of some 3,6-substituted s-tetrazines" by J. C. Oxley, J. L. Smith et al. [digitalcommons.uri.edu]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

Biocompatibility of Methyltetrazine-PEG4-Amine for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Amine is a heterobifunctional linker molecule integral to the rapidly advancing field of bioorthogonal chemistry. Its unique structure, combining a reactive methyltetrazine moiety with a hydrophilic 4-unit polyethylene glycol (PEG) spacer and a terminal primary amine, enables the precise and efficient conjugation of molecules in complex biological environments. This capability is pivotal for a range of in vivo applications, including pre-targeted imaging, drug delivery, and the development of novel diagnostics and therapeutics.[1][2]

The in vivo application of any chemical entity necessitates a thorough understanding of its biocompatibility profile. This technical guide provides a comprehensive overview of the biocompatibility of this compound, summarizing available data on its stability, cytotoxicity, and expected in vivo behavior. It also includes detailed experimental protocols for key biocompatibility assessments and visual diagrams to illustrate relevant biological interactions and experimental workflows.

The core of this compound's functionality lies in the inverse electron demand Diels-Alder (iEDDA) reaction, where the electron-poor tetrazine ring reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), to form a stable dihydropyridazine linkage.[3] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding readily under physiological conditions without the need for toxic catalysts.[3] The inclusion of the PEG4 spacer enhances aqueous solubility and is generally considered to improve the pharmacokinetic profile of the conjugated molecule.[2]

Data Presentation: A Comparative Overview

Direct quantitative in vivo toxicity, biodistribution, and pharmacokinetic data for this compound are not extensively available in the public domain. Therefore, this section presents a summary of relevant data from closely related tetrazine and PEGylated compounds to provide an informed perspective on the expected biocompatibility.

Table 1: In Vitro Stability of Tetrazine Derivatives

| Compound | Medium | Temperature (°C) | Half-life (t½) | Reference |

| Diphenyl-s-tetrazine-RGD | PBS | 25 | ~28% aromatized at 2h | [4] |

| SiFA-Tetrazine (E-isomer) | Mouse Liver Microsomes | 37 | Rapid Metabolism | [5] |

| SiFA-Tetrazine (Z-isomer) | Mouse Liver Microsomes | 37 | Slower Metabolism | [5] |

Table 2: In Vivo Biodistribution of Radiolabeled Tetrazine and PEG Derivatives (% Injected Dose per Gram of Tissue - %ID/g)

Data presented here are from different studies and should be considered as illustrative examples of the general biodistribution patterns of similar molecules.

| Organ | [¹⁸F]FDG-Tz (1 hour post-injection)¹ | [¹⁴C]-PEG-Ala (40 kDa, 1 hour post-injection)² |

| Blood | 0.9 ± 0.3 | ~15 |

| Heart | 0.41 ± 0.05 | ~10 |

| Lungs | - | ~20 |

| Liver | 3.2 ± 1.0 | ~10 |

| Spleen | - | ~5 |

| Kidneys | 1.2 ± 0.4 | ~30 |

| Muscle | - | ~2 |

| Bone | 0.26 ± 0.04 | ~2 |

| Brain | 0.08 ± 0.03 | <1 |

¹Data for a tetrazine glycoconjugate, [¹⁸F]FDG-Tz, in healthy mice.[6] ²Data for a 40 kDa PEG-Alanine conjugate in mice.[7]

Table 3: In Vitro Cytotoxicity of Bioorthogonal Probes and Related Compounds

| Compound/Assay | Cell Line | Metric | Value | Reference |

| TCO-ketoprofen prodrug | Macrophages | - | Non-toxic | [8] |

| TP5-PEG-Niosomes | Caco-2 and HT-29 | MTT Assay | Non-toxic | [9] |

Experimental Protocols

Accurate assessment of the biocompatibility of this compound is crucial for its successful translation to in vivo studies. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Serum Stability Assay

Objective: To evaluate the stability of this compound in a biologically relevant medium.

Materials:

-

This compound

-

Fetal Bovine Serum (FBS) or Human Serum

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

37°C incubator

Methodology:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

-

Dilute the stock solution in fresh FBS or human serum to a final concentration of 100 µM. A parallel control sample should be prepared in PBS.

-

Incubate the samples at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

-

Immediately precipitate the serum proteins by adding three volumes of cold acetonitrile.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Analyze the supernatant by reverse-phase HPLC, monitoring the absorbance at the characteristic wavelength for the tetrazine chromophore (typically around 520-540 nm).

-

Quantify the peak area corresponding to the intact this compound at each time point.

-

Calculate the percentage of the compound remaining relative to the t=0 time point to determine its stability profile and half-life.

Protocol 2: In Vivo Biodistribution Study in a Murine Model

Objective: To determine the organ distribution, accumulation, and clearance of this compound in vivo.

Materials:

-

This compound (radiolabeled, e.g., with ¹⁸F, or conjugated to a fluorescent dye)

-

Healthy mice (e.g., BALB/c, 6-8 weeks old)

-

Sterile PBS, pH 7.4

-

Gamma counter or fluorescence imaging system

-

Anesthesia (e.g., isoflurane)

-

Dissection tools

-

Scintillation vials and cocktail (for radiolabeled compound)

Methodology:

-

Probe Preparation: Prepare the radiolabeled or fluorescently-tagged this compound in sterile PBS at a suitable concentration for injection.

-

Animal Administration: Anesthetize the mice and administer a known amount of the prepared probe via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.

-

Time Points: At predetermined time points post-injection (e.g., 15 min, 1h, 4h, 24h), euthanize a cohort of mice (n=3-5 per time point).

-